molecular formula C23H41BO3 B8771819 Dibutyl 2,6-di-tert-butyl-4-tolyl orthoborate CAS No. 2929-85-3

Dibutyl 2,6-di-tert-butyl-4-tolyl orthoborate

Cat. No. B8771819
M. Wt: 376.4 g/mol
InChI Key: HVQKGGXARPLXIR-UHFFFAOYSA-N
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Patent
US04507216

Procedure details

In a moisture-protected atmosphere, 2,6-di-tert-butyl-4-methylphenol (1543 g) was heated to 245° C. and while stirring tributyl borate (805.5 g) was slowly added drop by drop. The addition rate was controlled to maintain the reaction temperature at 230°-250° C. and butanol was distilled from the mixture as formed. The distillate was fractionated to separate butanol from tributyl borate and the latter was recycled to the reacting mixture. The reaction mixture was heated at 250°-260° C. until no further distillation was observed.
Quantity
1543 g
Type
reactant
Reaction Step One
Quantity
805.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2].[B:17](OCCCC)([O:23][CH2:24][CH2:25][CH2:26][CH3:27])[O:18][CH2:19][CH2:20][CH2:21][CH3:22]>>[B:17]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])([O:18][CH2:19][CH2:20][CH2:21][CH3:22])[O:16][C:6]1[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:10][C:9]([CH3:11])=[CH:8][C:7]=1[C:12]([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
1543 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Step Two
Name
Quantity
805.5 g
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature at 230°-250° C.
DISTILLATION
Type
DISTILLATION
Details
butanol was distilled from the mixture
CUSTOM
Type
CUSTOM
Details
as formed
CUSTOM
Type
CUSTOM
Details
to separate butanol from tributyl borate
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 250°-260° C. until no further distillation

Outcomes

Product
Name
Type
Smiles
B(OC1=C(C=C(C=C1C(C)(C)C)C)C(C)(C)C)(OCCCC)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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